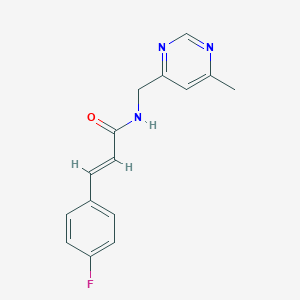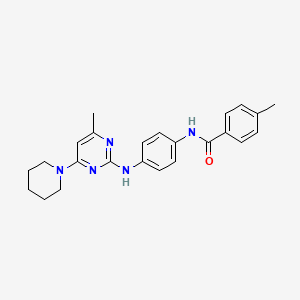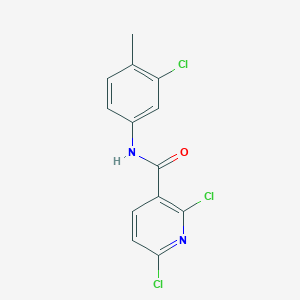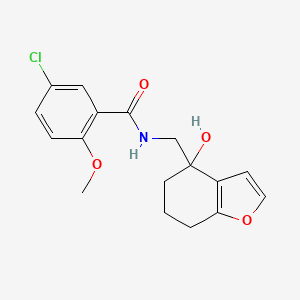![molecular formula C23H26N6O3 B2370284 [4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]{5-[(3,4-二甲苯基)氨基]-1H-1,2,3-三唑-4-基}甲甲酮 CAS No. 1291848-94-6](/img/no-structure.png)
[4-(1,3-苯并二氧杂环-5-基甲基)哌嗪-1-基]{5-[(3,4-二甲苯基)氨基]-1H-1,2,3-三唑-4-基}甲甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- The synthesis of [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone involves alkylation and subsequent reduction steps . Researchers have evaluated its antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. Antioxidants play a vital role in maintaining overall health.
- The 1,3-benzodioxole ring system is a common structural motif in biologically active compounds. Some derivatives exhibit antitumor activity . Investigating the anticancer potential of this compound could lead to novel therapeutic agents for cancer treatment.
- Compounds containing the 1,3-benzodioxole moiety have been associated with sedative effects . Further exploration of the neuropharmacological properties of this compound may reveal insights into its potential as a sedative or anxiolytic agent.
- The 1,3-benzodioxole derivatives have demonstrated antibacterial activity . Researchers could explore the specific antibacterial mechanisms and assess their efficacy against resistant bacterial strains.
- Previous studies have reported spasmolytic and hypotensive effects associated with compounds containing the 1,3-benzodioxole ring system . Investigating these effects further could contribute to the development of cardiovascular medications.
Antioxidant Activity
Anticancer Potential
Neuropharmacology and Sedative Properties
Antibacterial Agents
Spasmolytic and Hypotensive Effects
作用机制
Target of Action
The primary targets of this compound are the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in reward, motivation, and movement among other functions.
Mode of Action
This compound acts as a dopamine receptor agonist , meaning it binds to and activates the D2 and D3 receptors . This activation mimics the effect of dopamine, a neurotransmitter that is naturally produced in the body. The activation of these receptors can lead to various physiological responses, depending on the specific receptor and its location in the body.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, this compound influences several biochemical pathways. These include the dopaminergic pathways which are involved in motor control, reward, and several other functions . The exact downstream effects can vary widely depending on the specific context and individual.
Pharmacokinetics
The compound is rapidly absorbed after oral administration, with a Tmax (time to reach maximum concentration) of 1 hour . The compound has a half-life of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% being eliminated within 24 hours and nearly all of it being eliminated within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of the D2 and D3 receptors by this compound leads to a variety of molecular and cellular effects. These can include changes in neuron firing rates, alterations in gene expression, and modulation of synaptic plasticity . The exact effects can vary depending on the specific receptor and its location in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how well it can bind to its target receptors . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how an individual responds to the compound .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of two key starting materials, namely 4-(1,3-benzodioxol-5-ylmethyl)piperazine and 5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid. The piperazine compound is first reacted with a suitable reagent to form an intermediate, which is then coupled with the triazole compound to form the final product.", "Starting Materials": [ "4-(1,3-benzodioxol-5-ylmethyl)piperazine", "5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid", "Suitable reagent for intermediate formation" ], "Reaction": [ "Step 1: React 4-(1,3-benzodioxol-5-ylmethyl)piperazine with a suitable reagent to form an intermediate.", "Step 2: Isolate the intermediate and purify it.", "Step 3: React the intermediate with 5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid in the presence of a coupling agent such as EDCI or HATU.", "Step 4: Isolate the final product and purify it." ] } | |
CAS 编号 |
1291848-94-6 |
产品名称 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone |
分子式 |
C23H26N6O3 |
分子量 |
434.5 |
IUPAC 名称 |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(3,4-dimethylanilino)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C23H26N6O3/c1-15-3-5-18(11-16(15)2)24-22-21(25-27-26-22)23(30)29-9-7-28(8-10-29)13-17-4-6-19-20(12-17)32-14-31-19/h3-6,11-12H,7-10,13-14H2,1-2H3,(H2,24,25,26,27) |
InChI 键 |
PVWOUGGZSPSXRA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(2-Chlorobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2370201.png)
![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B2370204.png)



![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![methyl 3-{3-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2370212.png)
![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)

